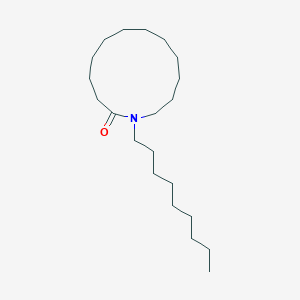
1-Nonyl-1-azacyclotridecan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Nonyl-1-azacyclotridecan-2-one is synthesized from cyclododecatriene, which is hydrogenated to form cyclododecane. The cyclododecane is then oxidized with air or oxygen in the presence of boric acid and transition metal salts, such as cobalt (II) acetate, to obtain a mixture of cyclododecanol and cyclododecanone. This mixture is dehydrogenated to cyclododecanone, which is then reacted with hydroxylamine to form cyclododecanone oxime. The oxime undergoes a Beckmann rearrangement in the presence of a strong acid to yield this compound .
Industrial Production Methods
An alternative industrial process involves the photonitrosation of cyclododecane with nitrosyl chloride in the presence of anhydrous hydrogen chloride. The resulting cyclododecanone oxime is extracted with concentrated sulfuric acid and rearranged to this compound by heating to 160°C. This method achieves an overall yield of up to 93% .
Chemical Reactions Analysis
Types of Reactions
1-Nonyl-1-azacyclotridecan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but often involve catalysts and specific solvents.
Major Products
Oxidation: Produces oxides and hydroxyl derivatives.
Reduction: Yields amines and other reduced forms.
Substitution: Results in various substituted lactams and derivatives.
Scientific Research Applications
1-Nonyl-1-azacyclotridecan-2-one has diverse applications in scientific research:
Chemistry: Used as a monomer in the synthesis of nylon-12 and other polyamides.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Widely used in the production of engineering plastics, automotive parts, and electronic devices.
Mechanism of Action
The mechanism of action of 1-Nonyl-1-azacyclotridecan-2-one involves its interaction with molecular targets and pathways. As a lactam, it can form hydrogen bonds and interact with various enzymes and receptors. The compound’s cyclic structure allows it to fit into specific binding sites, influencing biological processes and chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Caprolactam: Another lactam used in the production of nylon-6.
Valerolactam: Used in the synthesis of nylon-5.
Pyrrolidone: A smaller lactam used in various chemical applications.
Uniqueness
1-Nonyl-1-azacyclotridecan-2-one is unique due to its larger ring size compared to other lactams, which imparts distinct physical and chemical properties. Its ability to form nylon-12, a high-performance engineering plastic, sets it apart from other lactams .
Properties
CAS No. |
58331-35-4 |
|---|---|
Molecular Formula |
C21H41NO |
Molecular Weight |
323.6 g/mol |
IUPAC Name |
1-nonyl-azacyclotridecan-2-one |
InChI |
InChI=1S/C21H41NO/c1-2-3-4-5-10-13-16-19-22-20-17-14-11-8-6-7-9-12-15-18-21(22)23/h2-20H2,1H3 |
InChI Key |
WTCXHBYLBRORRC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCN1CCCCCCCCCCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















